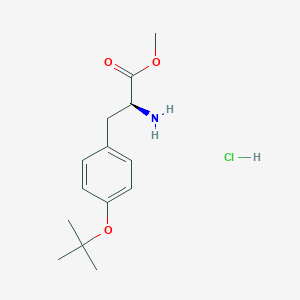

Methyl O-tert-butyl-L-tyrosinate hydrochloride

Vue d'ensemble

Description

Methyl O-tert-butyl-L-tyrosinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 251,33*36,45 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

This compound is a derivative of tyrosine , a crucial amino acid involved in protein synthesis. Therefore, it might interact with proteins or enzymes that recognize or metabolize tyrosine.

Mode of Action

The exact mode of action of H-Tyr(tbu)-ome hcl is not clearly defined. As a tyrosine derivative, it may interact with its targets in a similar manner to tyrosine. Tyrosine can be phosphorylated by tyrosine kinases, which can activate or deactivate enzymes and influence signal transduction pathways .

Biochemical Pathways

H-Tyr(tbu)-ome hcl, being a tyrosine derivative, might be involved in pathways where tyrosine plays a role. Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. It’s also involved in the synthesis of melanin and thyroid hormones .

Pharmacokinetics

It can cross the blood-brain barrier and is metabolized mainly in the liver .

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of proteins and neurotransmitters, and the regulation of enzymes and signal transduction pathways .

Action Environment

The action, efficacy, and stability of H-Tyr(tbu)-ome hcl might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might decrease at higher temperatures or in acidic conditions .

Activité Biologique

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a derivative of L-tyrosine, a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound has garnered attention in various fields of biological research, including drug development, peptide synthesis, and bioconjugation. This article explores its biological activities, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- Molecular Weight : 288.76 g/mol

- CAS Number : 51482-39-4

The compound features a tert-butyl group attached to the phenolic hydroxyl of L-tyrosine, enhancing its lipophilicity and stability compared to its parent compound.

1. Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). Its hydrophobic nature allows for better interaction with resin matrices, facilitating the formation of complex peptide structures. This property is crucial for developing peptide-based therapeutics that require precise structural configurations for efficacy .

2. Drug Development

The compound has been investigated for its potential in drug development due to its ability to enhance the bioavailability and stability of therapeutic agents. Specifically, it has been noted for its role in creating peptide analogs that can improve therapeutic outcomes in various diseases, including cancer and neurological disorders .

3. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of L-tyrosine can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration .

4. Neuroscience Applications

In neuroscience, this compound is utilized to study neurotransmitter functions. As a precursor to catecholamines, it aids in understanding the biochemical pathways involved in mood regulation and cognitive functions. Research has shown that manipulating tyrosine derivatives can influence neurotransmitter levels, potentially leading to new treatments for mood disorders .

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl O-tert-butyl-L-tyrosinate hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters enables it to mimic natural amino acids, facilitating the design of novel therapeutic agents. For instance, it has been utilized in the development of prodrugs that enhance bioavailability and therapeutic efficacy in cancer treatments and pain management .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for the hydroxyl functionality of tyrosine. The tert-butyl group enhances the stability and hydrophobicity of peptides, improving their solubility and yield during synthesis. Incorporating methyl O-tert-butyl-L-tyrosinate into peptide sequences can significantly affect the physicochemical properties of the resulting peptides, making them more suitable for drug formulation .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. Its ability to mimic natural amino acids allows researchers to explore metabolic pathways and identify potential therapeutic targets. For example, studies have shown that this compound can interact with μ-opioid receptors, leading to analgesic effects in animal models .

Cosmetic Formulations

Due to its properties, this compound is also explored for use in cosmetic products. It can enhance skin hydration and improve the stability of active ingredients in formulations. Its antioxidant properties contribute to skin health by protecting against environmental stressors .

Food Industry Applications

In the food industry, this compound is investigated as a flavor enhancer or additive. Its incorporation into food products aims to develop healthier options without compromising taste, making it a valuable ingredient for food scientists looking to improve product profiles while adhering to safety regulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders; prodrug development for enhanced efficacy. |

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis; improves yield and stability of peptides. |

| Biochemical Research | Investigates protein interactions; mimics natural amino acids for studying metabolic pathways. |

| Cosmetic Formulations | Enhances skin hydration; stabilizes active ingredients; provides antioxidant protection. |

| Food Industry | Explored as a flavor enhancer; contributes to healthier food products without taste compromise. |

Case Studies and Research Findings

- Drug Development : A study highlighted the use of this compound in synthesizing peptide-based drugs that target specific tumor markers, demonstrating its potential in oncology .

- Peptide Stability : Research indicated that peptides synthesized with this compound exhibited improved stability against enzymatic degradation compared to those synthesized with standard amino acids, showcasing its utility in drug formulation .

- Analgesic Effects : In vivo studies demonstrated that compounds derived from this compound significantly prolonged pain relief in animal models by interacting with μ-opioid receptors, suggesting potential applications in pain management therapies .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVAMWJVIIMQK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199453 | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-39-4 | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51482-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-tert-butyl-L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.